

In-Depth Technical Guide: 4,6-Dichloro-2-ethylpyrimidine

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Compound of Interest

Compound Name: 4,6-Dichloro-2-ethylpyrimidine

Cat. No.: B074085

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,6-Dichloro-2-ethylpyrimidine**, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role as a versatile building block in drug discovery.

Core Chemical Data

Quantitative data for **4,6-Dichloro-2-ethylpyrimidine** is summarized below, providing a clear reference for experimental design and execution.

| Property | Value | Unit |
|-------------------|--------------------------------------------------------------|-------------------|
| Molecular Weight | 177.03 | g/mol |
| Molecular Formula | C ₆ H ₆ Cl ₂ N ₂ | - |
| CAS Number | 1195-34-2 | - |
| Boiling Point | 77 (at 5 Torr) | °C |
| Density | 1.285 | g/cm ³ |

Physicochemical Properties

| Property | Value |
|--------------------------------------------|---------|
| LogP (Octanol/Water Partition Coefficient) | 2.346 |
| Water Solubility (logS) | -3.18 |
| McGowan's Characteristic Volume (McVol) | 116.080 |

Experimental Protocols

While specific experimental details for **4,6-dichloro-2-ethylpyrimidine** are not extensively published, protocols can be reliably adapted from the well-documented synthesis of its close analog, 4,6-dichloro-2-methylpyrimidine. The following protocols are based on established methodologies for similar compounds.

Synthesis of 4,6-Dichloro-2-ethylpyrimidine

The synthesis of **4,6-dichloro-2-ethylpyrimidine** is typically achieved through a two-step process involving the initial formation of a dihydroxy pyrimidine intermediate, followed by a chlorination reaction.

Step 1: Synthesis of 4,6-Dihydroxy-2-ethylpyrimidine

- Reaction Setup:** In a three-necked flask equipped with a stirrer and a condenser, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
- Addition of Reagents:** To the cooled solution, add diethyl malonate followed by ethylamidinium hydrochloride.
- Reaction:** Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 3-5 hours. The formation of a creamy white solid indicates the progress of the reaction.
- Work-up:** After the reaction is complete, remove the methanol by distillation under reduced pressure. Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

- Isolation and Purification: Stir the mixture at 0°C for 3-5 hours to complete crystallization. Filter the solid, wash with cold water and cold methanol, and dry to obtain 4,6-dihydroxy-2-ethylpyrimidine.

Step 2: Chlorination to **4,6-Dichloro-2-ethylpyrimidine**

- Reaction Setup: In a well-ventilated fume hood, add the dried 4,6-dihydroxy-2-ethylpyrimidine to a flask containing a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.
- Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **4,6-dichloro-2-ethylpyrimidine**.

Analytical Methods

Standard analytical techniques can be employed to characterize the final product:

- Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
- Gas Chromatography (GC): To determine the purity of the final compound.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

Applications in Drug Development

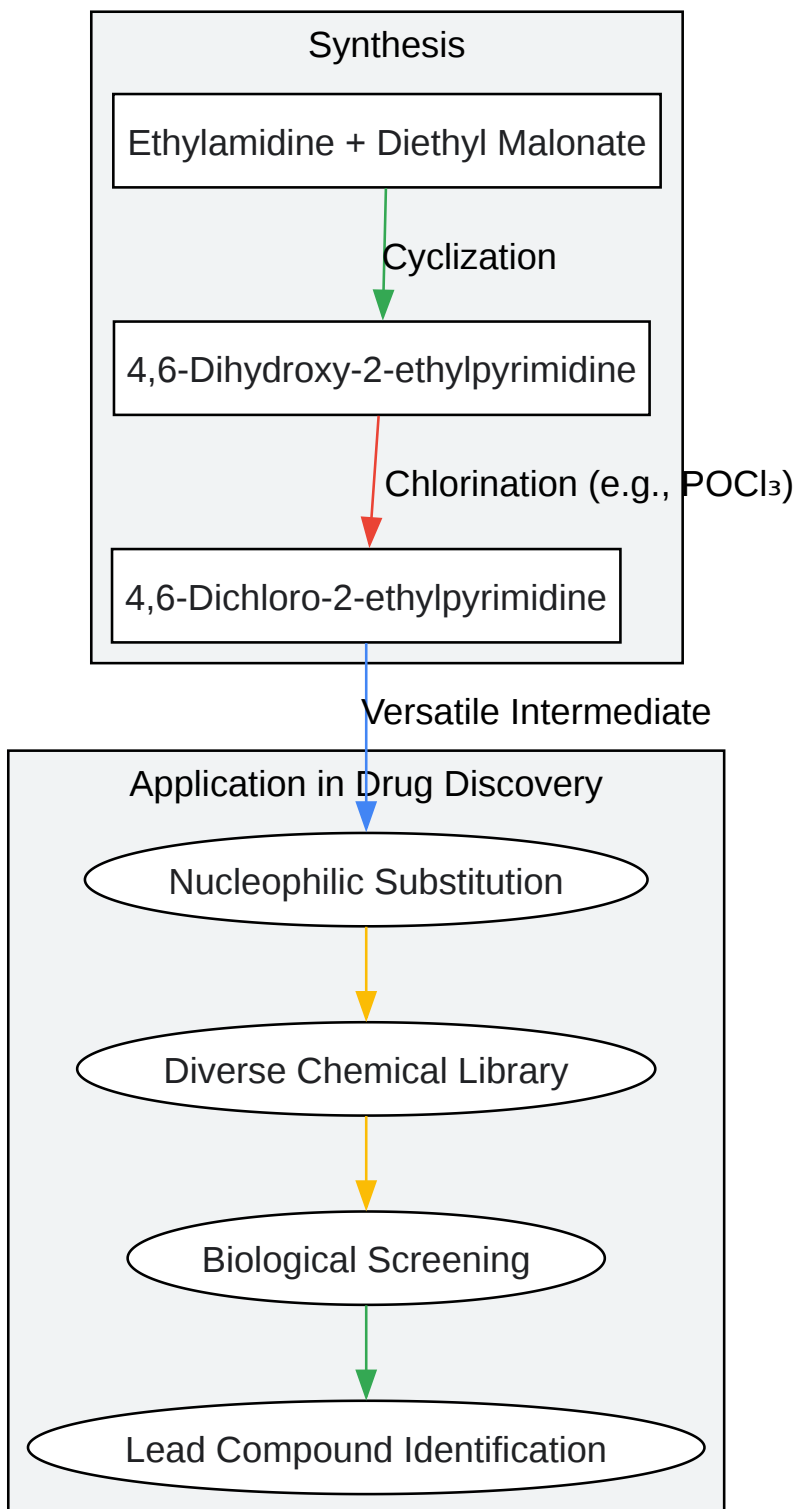
4,6-Dichloro-2-ethylpyrimidine serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The two reactive chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse chemical libraries for drug screening.

While this specific compound is not an active pharmaceutical ingredient itself, its analogs are key components in the synthesis of targeted therapies. For instance, the methyl analog, 4,6-dichloro-2-methylpyrimidine, is a known intermediate in the synthesis of Dasatinib, a kinase inhibitor used in the treatment of certain types of cancer.^{[1][2]} This highlights the importance of dichloropyrimidine scaffolds in the development of biologically active compounds.

Workflow and Synthetic Utility

The following diagram illustrates the general workflow from starting materials to the application of **4,6-dichloro-2-ethylpyrimidine** as a synthetic intermediate.

Synthesis and Application Workflow of 4,6-Dichloro-2-ethylpyrimidine

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Caption: Synthetic pathway and application of **4,6-Dichloro-2-ethylpyrimidine** in drug discovery.

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